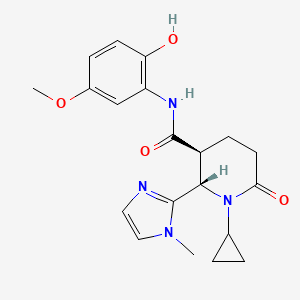![molecular formula C12H15NO6S2 B7338327 3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338327.png)
3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid, also known as MSC, is a cyclic sulfonamide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSC is a synthetic compound that was first developed in the early 2000s and has since been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegeneration. This compound has also been shown to have antioxidant properties and to improve glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid for lab experiments is its stability and ease of synthesis. This compound is a synthetic compound that can be easily produced in large quantities, making it ideal for use in lab experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the development of this compound-based therapies for the treatment of cancer. Additionally, there is interest in exploring the potential neuroprotective effects of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Synthesemethoden
The synthesis of 3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid involves a multi-step process that begins with the reaction of 4-methylsulfonylbenzenesulfonyl chloride with cyclobutanone. This reaction yields the intermediate product, 3-(4-methylsulfonylphenyl)cyclobutanone. The intermediate product is then reacted with ammonia and carbon dioxide to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid has been studied extensively for its potential therapeutic applications. Some of the most promising applications of this compound include its use as an anti-inflammatory agent, an antitumor agent, and a neuroprotective agent. This compound has also been shown to have potential applications in the treatment of diabetes and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-[(4-methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-20(16,17)10-2-4-11(5-3-10)21(18,19)13-9-6-8(7-9)12(14)15/h2-5,8-9,13H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPOTRASISRWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(3-cyclopentylazetidin-1-yl)ethane-1,2-dione](/img/structure/B7338249.png)
![1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea](/img/structure/B7338251.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-4-yl]-(5-bromo-6-methoxypyridin-3-yl)methanone](/img/structure/B7338253.png)
![N-[(1R,3S)-3-cyclopropylcyclohexyl]-1,1-dioxothian-4-amine](/img/structure/B7338263.png)
![(3aS,6aR)-2-(5-cyano-2-methylpyridin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338283.png)
![2-(4-fluoro-2-methylphenyl)-5-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]-1,3,4-oxadiazole](/img/structure/B7338291.png)
![(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B7338297.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[1-(cyclopropylmethyl)piperidin-4-yl]urea](/img/structure/B7338298.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea](/img/structure/B7338312.png)

![3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338335.png)
![3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338338.png)
![(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol](/img/structure/B7338344.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338348.png)
